molecular formula C16H19BO3 B117596 4-(4-Butoxyphenyl)phenylboronic acid CAS No. 158937-24-7

4-(4-Butoxyphenyl)phenylboronic acid

Cat. No. B117596
M. Wt: 270.1 g/mol
InChI Key: FLHSCSJTCSAHDJ-UHFFFAOYSA-N
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Description

4-(4-Butoxyphenyl)phenylboronic acid is a boronic acid derivative. It has a molecular formula of C16H19BO3 and an average mass of 194.035 Da . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which makes them useful in various fields of research .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acids can be synthesized from phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . This allows boronic acids to form planar structures with idealized C2V molecular symmetry . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .


Chemical Reactions Analysis

Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, and other biological molecules . This property has been utilized in various sensing applications . For instance, phenols can be synthesized from phenylboronic acids using H2O2 as an oxidant .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 4-(4-Butoxyphenyl)phenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These compounds form specific hydrogen bonds that are crucial in creating stable molecular structures (Pedireddi & Seethalekshmi, 2004).

Bio-Applications with Polymeric Nanomaterials

In recent years, phenylboronic acid-decorated polymeric nanomaterials have gained significant attention for advanced bio-applications. These derivatives form reversible complexes with various compounds, making them suitable for diagnostic and therapeutic applications, including drug delivery systems and biosensors (Lan & Guo, 2019).

Two-Photon Imaging and Photodynamic Therapy

Specific derivatives of phenylboronic acid have been synthesized for use in two-photon imaging of cell surface sialic acids, offering advantages in cancer diagnostics and therapy. These compounds also show promise in photodynamic therapy due to their ability to generate reactive oxygen species under specific irradiation conditions (Li & Liu, 2021).

Intelligent Bio-Hydrogel for Medical Applications

Novel cellulose/phenylboronic acid composite bio-hydrogels have been developed, exhibiting glucose and pH-responsive behaviors. These materials hold potential for various fields, including regulated insulin release in response to glucose levels, which is highly relevant in diabetes management (Peng et al., 2018).

Catalysis in Organic Synthesis

Derivatives of phenylboronic acid are employed as catalysts in organic synthesis processes, such as dehydrative condensation, demonstrating their utility in creating more efficient and environmentally friendly chemical reactions (Wang et al., 2018).

Optical Modulation in Nanotechnology

Research has been conducted on the structure-function relationship of phenylboronic acid-grafted materials for optical modulation. These studies are significant for the development of new technologies in the field of nanotechnology, particularly in creating sensitive detection systems (Mu et al., 2012).

Safety And Hazards

Boronic acids, including 4-(4-Butoxyphenyl)phenylboronic acid, can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids are increasingly being used in diverse areas of research. They have been utilized in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research will likely continue to explore these and other applications of boronic acids .

properties

IUPAC Name

[4-(4-butoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-2-3-12-20-16-10-6-14(7-11-16)13-4-8-15(9-5-13)17(18)19/h4-11,18-19H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSCSJTCSAHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611150
Record name (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Butoxyphenyl)phenylboronic acid

CAS RN

158937-24-7
Record name (4'-Butoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-4′-n-butyloxybiphenyl (3.05 g) in tetrahydrofuran (60 ml) was added 1.55 M n-butyllithium in n-hexane (7.74 ml) at −60° C. over a period of 10 minutes. The solution was stirred at −30° C. for 1.5 hours and cooled to −60° C. To the solution was added triisopropylborate (3.46 ml) over a period of 5 minutes, and the mixture was stirred for 1.5 hours without cooling. To the solution was added 1N hydrochloric acid (20 ml) and the solution was stirred for 30 minutes and extracted with ethyl acetate. The organic layer was separated and washed with water, brine and dried over magnesium sulfate. The solvents were removed under reduced pressure and the residue was triturated with n-hexane. The solid was collected by filtration and dried under reduced pressure to give 4-(4-n-Butyloxyphenyl)phenylboronic acid (2.31 g).
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.74 mL
Type
solvent
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Ohtake, H Tanaka, T Matsumoto… - The Journal of …, 2014 - ACS Publications
Molecular switches composed of a benzodithiolylbithienyl scaffold and biphenyl or terphenyl mesogenic substituents were designed and synthesized. The molecular switches could …
Number of citations: 18 pubs.acs.org

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